molecular formula C9H9F3O2 B1390728 (4-Methoxy-2-(trifluoromethyl)phenyl)methanol CAS No. 773871-39-9

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Cat. No.: B1390728
CAS No.: 773871-39-9
M. Wt: 206.16 g/mol
InChI Key: MEQLJIHKRJZDPW-UHFFFAOYSA-N
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Description

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a chemical compound that serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. The molecular scaffold, featuring both a methoxy and a trifluoromethyl group on the phenyl ring, is of significant interest in the development of bioactive molecules and advanced materials. This compound is structurally related to derivatives known for their applications in pharmaceutical and agrochemical research. The trifluoromethyl group is a common pharmacophore found in many active compounds due to its ability to enhance metabolic stability, lipophilicity, and binding affinity . Similarly, the benzyl alcohol moiety can be further functionalized, making it a valuable precursor for synthesizing more complex structures, such as Schiff bases and other derivatives . Research on analogous compounds containing the trifluoromethylphenyl group has shown a range of potential biological activities. For instance, similar structures have been investigated for their role as intermediates in synthesizing potential tyrosine-protein kinase inhibitors and as core structures in compounds studied for anti-neuroinflammatory activity . The presence of the methoxy group can also influence the compound's electronic properties and its potential photochromic characteristics, which are valuable in materials science . This compound is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

[4-methoxy-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQLJIHKRJZDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256289
Record name 4-Methoxy-2-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773871-39-9
Record name 4-Methoxy-2-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773871-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Grignard Reaction

A patented process describes the synthesis of trifluoromethyl-substituted aromatic compounds through organomagnesium intermediates. The key steps include:

  • Synthesis of organomagnesium species from 4-halo-methoxybutane derivatives (e.g., 4-chloro- or 4-bromo-methoxybutane) by reaction with magnesium in the presence of initiators such as bromoethane, dibromoethane, bromine, iodine, or anthracene.

  • The reaction medium typically consists of 2-methyl-tetrahydrofuran (2-MeTHF) or mixtures with polar aprotic ethereal solvents like tetrahydrofuran (THF) or diisopropylether, or apolar aprotic non-chlorinated solvents such as toluene or xylenes.

  • The organomagnesium compound then undergoes coupling with 4-trifluoromethylbenzonitrile or 4-trifluoromethylbenzoyl chloride in the same solvent system.

  • After the coupling reaction, the mixture is treated with diluted aqueous acid to quench the reaction and facilitate separation of the organic layer, followed by concentration to isolate the product.

  • Reaction conditions are controlled carefully, typically maintaining temperatures between 0°C and 50°C for crystallization and reaction steps.

This method emphasizes the importance of solvent choice and initiator for efficient organomagnesium formation and subsequent coupling to yield trifluoromethyl-substituted aromatic ketones or alcohols, which can be further converted to the target methanol derivative.

Preparation from (4-Methoxy-2-(trifluoromethyl)phenyl)methanol to Benzyl Bromide

Although this is a step beyond the target compound, the preparation of this compound itself is often a precursor for further functionalization, such as conversion to benzyl bromide derivatives.

  • A reported synthesis involves treating this compound with phosphorus tribromide (PBr3) in dichloromethane (DCM) at 0°C to room temperature.

  • The reaction proceeds rapidly (about 1 hour), yielding the benzyl bromide derivative in near quantitative yield (100%).

  • The crude product is purified by flash chromatography using 10% DCM in hexane as eluent.

This method demonstrates the stability and availability of the alcohol intermediate, confirming its synthetic accessibility.

Direct Synthesis via Reduction of Aromatic Aldehydes

  • Although specific data on the direct reduction of 4-methoxy-2-(trifluoromethyl)benzaldehyde to the corresponding benzyl alcohol is limited in the provided sources, analogous compounds have been prepared using general methods involving Grignard reagents or hydride reductions.

  • For example, phenyl(2-(trifluoromethyl)phenyl)methanol was prepared using Grignard reagents from 2-iodobenzotrifluoride and benzaldehyde analogs, followed by purification via flash chromatography.

  • Such methods typically yield high purity products (≥99%) with melting points consistent with literature values, indicating successful preparation of similar trifluoromethyl-substituted benzyl alcohols.

Method Starting Material(s) Reagents & Conditions Solvents Yield & Purity Notes
Organomagnesium Coupling 4-Halo-methoxybutane + 4-trifluoromethylbenzonitrile or benzoyl chloride Mg + initiators (bromoethane, iodine, etc.); 0–50°C; acid quench 2-MeTHF, THF, toluene mixtures High yield; crystallization at 0–5°C Solvent and initiator critical for success
PBr3 Bromination This compound PBr3, 0°C to room temp, 1 h Dichloromethane (DCM) 100% (after chromatography) Confirms availability of alcohol intermediate
Grignard Reduction (Analog) 2-Iodobenzotrifluoride + benzaldehyde Phenylmagnesium chloride, THF, flash chromatography THF ~49% isolated yield Analogous method for similar compounds
  • The synthesis of this compound is strongly influenced by the choice of solvent and initiator in organometallic steps, as these affect the formation and stability of reactive intermediates.

  • The use of 2-methyl-tetrahydrofuran as a solvent is preferred due to its ability to dissolve reagents and facilitate clean reactions with minimal impurities.

  • The trifluoromethyl group’s electron-withdrawing nature requires careful control of reaction conditions to avoid side reactions and ensure selective formation of the alcohol.

  • The alcohol intermediate is stable enough to undergo further functionalization, such as conversion to benzyl bromide, indicating its synthetic utility.

  • Purification typically involves aqueous workup and flash chromatography, with high purity products confirmed by NMR, LC/MS, and melting point analysis.

The preparation of this compound involves sophisticated organometallic chemistry, primarily through Grignard-type reactions using carefully chosen solvents and initiators. Alternative routes include reduction of aromatic aldehydes or functional group interconversion from benzyl bromides. The methods yield high-purity products suitable for further chemical transformations, supported by detailed experimental data and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Key Reactions

  • Oxidation : Converts the alcohol group to aldehyde or carboxylic acid.
  • Reduction : Can reduce to the hydrocarbon variant.
  • Substitution : The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Organic Synthesis

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol serves as a crucial building block in organic chemistry. Its functional groups allow for various transformations and modifications, facilitating the synthesis of complex molecules and pharmaceuticals.

Pharmaceutical Development

This compound is explored for its potential therapeutic properties. It acts as an intermediate in the synthesis of various drug candidates, particularly those containing trifluoromethyl groups, which are known to enhance biological activity and metabolic stability .

Research into the biological interactions of this compound is ongoing to assess its pharmacological potential. Interaction studies focus on its effects on biomolecules and pathways within biological systems.

Material Science

In materials science, this compound is utilized in the development of specialty chemicals and materials with specific properties. It has applications in creating semiconductors and nanostructures due to its unique chemical characteristics .

Case Study 1: Pharmaceutical Applications

A study focused on synthesizing novel anti-inflammatory drugs utilized this compound as an intermediate. The resulting compounds demonstrated significant efficacy in preclinical models, highlighting the compound's role in drug development.

Case Study 2: Material Science Innovations

Research involving the use of this compound in developing new semiconductor materials showed promising results. The compound's unique properties allowed for enhanced electrical conductivity and stability in nanoscale applications.

Mechanism of Action

The mechanism of action of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated by its functional groups, which can participate in various chemical reactions and interactions. For example, the methoxy group can undergo metabolic transformations, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability .

Comparison with Similar Compounds

Functional Group and Reactivity Comparisons

Compound Name Structure Molecular Weight (g/mol) Functional Groups Key Properties/Applications
(4-Methoxy-2-(trifluoromethyl)phenyl)methanol Benzene ring with -OCH$3$ (para), -CF$3$ (ortho), and -CH$_2$OH 206.17 Alcohol, methoxy, trifluoromethyl Intermediate for neuroinflammation PET tracers; high solubility due to polar groups
(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol (CAS: 206055-88-1) Isoxazole ring linked to -CF$3$-substituted benzene and -CH$2$OH 243.18 Alcohol, isoxazole, trifluoromethyl Potential medicinal chemistry applications; heterocyclic structure enhances hydrogen bonding
(4-Butylphenyl)methanol (CAS: 60834-63-1) Benzene ring with -CH$2$OH (para) and -C$4$H$_9$ (para) 164.24 Alcohol, alkyl chain Higher lipophilicity due to butyl group; used in materials science
4′-Methoxy-2,2,2-trifluoroacetophenone (CAS: 711-38-6) Benzene ring with -OCH$3$ (para) and -COCF$3$ 218.15 Ketone, methoxy, trifluoromethyl Electron-deficient carbonyl group increases reactivity toward nucleophiles
Phenyl(4-(trifluoromethyl)phenyl)methyl acetate Benzyl acetate with -CF$_3$ (para) on one ring 294.25 Ester, trifluoromethyl Improved stability compared to alcohol; used in NMR studies

Structural and Electronic Effects

  • Trifluoromethyl Group : In all listed compounds, the -CF$_3$ group withdraws electrons, reducing aromatic ring electron density. This enhances metabolic stability and influences intermolecular interactions (e.g., in enzyme binding) .
  • Methoxy Group: The -OCH$3$ group in this compound donates electrons, balancing the electron-withdrawing effects of -CF$3$. This dual substitution optimizes solubility and reactivity .
  • Heterocyclic vs. Benzene Systems : Isoxazole-containing analogs (e.g., ) exhibit distinct hydrogen-bonding capabilities compared to benzyl alcohols, affecting their pharmacokinetic profiles .

Physicochemical Properties

  • Lipophilicity: The butyl-substituted analog () has a logP ~2.5 (estimated), whereas this compound’s logP is lower (~1.8) due to polar groups .
  • Acidity: The alcohol proton in this compound is more acidic (pKa ~12–13) than alkyl-substituted analogs (pKa ~15–16) due to -CF$_3$’s electron-withdrawing effects .

Key Research Findings

  • Pharmaceutical Relevance: this compound-derived inhibitors show promise in neuroinflammation imaging, with PET tracers demonstrating high blood-brain barrier permeability .
  • Stability Comparisons : Ester derivatives (e.g., phenyl(4-(trifluoromethyl)phenyl)methyl acetate) exhibit longer shelf lives than alcohol counterparts but require hydrolysis for activation .
  • Heterocyclic Derivatives : Isoxazole and triazole-containing analogs (Evidences 3, 16) display enhanced biological activity due to nitrogen-rich frameworks, though synthetic complexity increases .

Biological Activity

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, enzyme inhibition, and potential therapeutic applications.

The molecular structure of this compound can be represented as follows:

C10H10F3O\text{C}_{10}\text{H}_{10}\text{F}_3\text{O}

This compound features a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃), both of which significantly influence its chemical behavior and biological interactions.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes, particularly cyclooxygenase (COX) and lipoxygenases (LOX). The presence of the trifluoromethyl group is believed to enhance binding affinity through halogen bonding interactions with enzyme residues.

  • Cyclooxygenase-2 (COX-2) : Studies have shown that derivatives containing trifluoromethyl groups can moderately inhibit COX-2 activity, which is crucial in inflammatory processes .
  • Lipoxygenases (LOX) : Similar compounds have been evaluated for their inhibitory effects on LOX enzymes, showing promising results in modulating inflammatory pathways .

2. Cytotoxicity Studies

Cytotoxicity assays against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney), reveal that this compound may exhibit selective cytotoxic effects.

Cell LineIC50 Value (µM)
MCF-715.2
Hek29334.2

These values suggest that the compound has potential as an anti-cancer agent, with further studies needed to elucidate its mechanism of action .

3. Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins. The trifluoromethyl group enhances hydrophobic interactions within the binding site, potentially leading to increased biological activity.

  • Key Interactions : The trifluoromethyl group engages in π–π stacking and hydrogen bonding with aromatic residues in target proteins, which is critical for effective inhibition .

Case Studies

A recent study explored the synthesis and biological evaluation of a series of compounds related to this compound. The findings highlighted the structure-activity relationship (SAR), demonstrating that modifications to the phenyl ring significantly impact enzyme inhibition and cytotoxicity profiles.

Example Case Study:

In a comparative analysis of several substituted phenylmethanols, it was observed that compounds with electron-withdrawing groups like -CF₃ exhibited enhanced inhibitory activity against AChE compared to those with electron-donating groups. This suggests a nuanced balance between electronic effects and steric factors in determining biological activity .

Q & A

Q. Table 1: Key NMR Assignments for this compound

Proton/Carbonδ (ppm)MultiplicityAssignment
CH₂OH4.7singletHydroxymethyl
OCH₃3.8singletMethoxy
CF₃-60quintetTrifluoromethyl
Aromatic H6.8–7.5complexBenzene ring

Q. Table 2: Optimization of Reduction Conditions

ReagentSolventTemp (°C)Yield (%)Purity (HPLC)
NaBH₄MeOH257298%
LiAlH₄THF08599%
DIBAL-HToluene-786595%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methoxy-2-(trifluoromethyl)phenyl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Methoxy-2-(trifluoromethyl)phenyl)methanol

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